molecular formula C19H28N2O B10889883 1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine

Cat. No.: B10889883
M. Wt: 300.4 g/mol
InChI Key: VACDMCFOADTCIC-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a bicyclo[2.2.1]hept-2-yl group at the 1-position and a 4-methoxybenzyl group at the 4-position. The bicyclo[2.2.1]heptane moiety introduces conformational rigidity, while the para-methoxybenzyl group may enhance receptor binding affinity, particularly in serotoninergic or dopaminergic systems. Its molecular formula is C₂₀H₂₈N₂O₂, with a molecular weight of 328.45 g/mol (calculated based on structural analogues) .

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H28N2O/c1-22-18-6-3-15(4-7-18)14-20-8-10-21(11-9-20)19-13-16-2-5-17(19)12-16/h3-4,6-7,16-17,19H,2,5,8-14H2,1H3

InChI Key

VACDMCFOADTCIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine typically involves the following steps:

    Formation of the Bicyclic Heptane Structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Piperazine Ring: The bicyclic heptane can be reacted with piperazine under appropriate conditions to form the desired piperazine derivative.

    Substitution with Methoxybenzyl Group: The final step involves the substitution of the piperazine ring with a methoxybenzyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.

    Reduction: The piperazine ring can be reduced to form a secondary amine.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the piperazine ring may yield a secondary amine.

Scientific Research Applications

1-(Bicyclo[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug design and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzyl Group

1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine (CAS 5960-97-4)
  • Structure : Differs by having 2,4-dimethoxybenzyl instead of 4-methoxybenzyl.
  • Molecular Weight : 330.46 g/mol.
1-(4-Methoxyphenyl)piperazine (4-MeOPP)
  • Structure : Lacks the bicyclo[2.2.1]heptane group and features a 4-methoxyphenyl directly attached to piperazine.
  • Biological Activity: Known as a serotonin receptor ligand (e.g., 5-HT₁A affinity, Ki ~10–100 nM). The absence of the bicyclo system reduces rigidity, leading to lower selectivity in some cases .

Variations in the Piperazine Core Rigidity

Bridged Piperazine Analogues (e.g., Diazabicyclooctanes)
  • Example : N-Methyl-3,8-diaza[3.2.1]bicyclooctane derivatives (Compounds 7 and 11 in ).
  • DAT Affinity : High dopamine transporter (DAT) binding (IC₅₀ = 8.0–8.2 nM).
  • Comparison : The target compound’s bicyclo[2.2.1]heptane system provides moderate rigidity but lacks the diazabicyclooctane’s fused ring structure, which may explain differences in DAT vs. serotonin receptor selectivity .
2,5-Diazabicyclo[2.2.1]heptane Derivatives
  • Example : Compound 23 in .
  • DAT Affinity : Poor (IC₅₀ = 127–1170 nM).
  • Impact: Demonstrates that minor changes in bicyclic ring size and substitution dramatically reduce binding efficacy, highlighting the optimal design of the target compound’s bicyclo[2.2.1]heptane group .

Functional Group Additions or Modifications

Urea Derivatives with Bicyclo[2.2.1]heptane
  • Example : 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(1-propionylpiperidin-4-yl)urea ().
  • Activity: These ureas exhibit anti-cancer or enzyme inhibitory properties but lack the piperazine core, reducing direct comparability.
Norbo-7 and Norbo-8
  • Structure : Bicyclo[2.2.1]hept-5-ene-2-carboxamide linked to piperazine via a propyl chain ().
  • The carboxamide linker may improve bioavailability compared to the target compound’s direct bicyclo attachment .

Structural and Pharmacological Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Piperazine Bicyclo[2.2.1]hept-2-yl, 4-MeOBn 328.45 Unknown (predicted 5-HT/DAT affinity)
1-(2,4-Dimethoxybenzyl) analogue Piperazine Bicyclo[2.2.1]hept-2-yl, 2,4-diMeOBn 330.46 Not reported
4-MeOPP Piperazine 4-MeOPh 206.28 5-HT₁A (Ki = 10–100 nM)
N-Methyl-3,8-diaza[3.2.1]bicyclooctane (7) Diazabicyclooctane 4-Fluorophenyl, propylphenyl ~450 (estimated) DAT IC₅₀ = 8.0 nM
Norbo-7 Piperazine Bicyclo[2.2.1]hept-5-ene-carboxamide ~400 (estimated) Serotonin receptor modulation

Key Findings and Implications

Substituent Position Matters : The para-methoxy group on the benzyl moiety (target compound) likely offers better receptor selectivity than ortho-substituted analogues (e.g., 2,4-dimethoxybenzyl) due to reduced steric clash .

Rigidity vs.

Receptor Selectivity : Structural similarities to arylpiperazines (e.g., 4-MeOPP) suggest possible 5-HT₁A or DAT affinity, but empirical data are needed to confirm .

Biological Activity

1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methoxybenzyl)piperazine is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors. This article synthesizes available data on its biological activity, including receptor interactions, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 290.42 g/mol

This compound features a bicyclic heptane system fused with a piperazine ring and a methoxybenzyl substituent, which may contribute to its biological properties.

Receptor Interactions

This compound has been studied for its affinity towards various serotonin receptors, particularly:

  • 5-HT1A Receptor : This receptor is implicated in mood regulation and anxiety disorders. Studies indicate that compounds with similar structures exhibit agonistic activity at this receptor, suggesting potential anxiolytic effects.
  • 5-HT2A and 5-HT2C Receptors : These receptors are associated with psychotropic effects. Recent research has shown that modifications in the piperazine moiety can enhance selectivity and potency towards these receptors .

Pharmacological Evaluation

A series of functional assays have been conducted to assess the efficacy of this compound:

  • Agonist Activity : In vitro studies demonstrated that derivatives of this compound activate the 5-HT1A receptor with potencies in the submicromolar range (e.g., EC50 values around 181 nM) for certain analogs .
  • Behavioral Studies : In vivo tests involving motor coordination and locomotor activity have indicated that some derivatives adversely affect behavior at specific doses, highlighting the need for careful dose management when considering therapeutic applications .
Compound Receptor Type EC50 (nM) Activity
Norbo-45-HT1A181Agonist
Norbo-85-HT1A194Agonist
Norbo-105-HT1A165Agonist

Case Studies

Several studies have explored the pharmacological profiles of related compounds:

  • Study on Structural Modifications : A study evaluated various substitutions on the piperazine ring, finding that certain modifications significantly enhanced receptor affinity and activity. For instance, compounds with a methoxy group exhibited increased potency at the 5-HT1A receptor compared to unsubstituted analogs .
  • Behavioral Assessments : In behavioral tests involving mice, compounds similar to this compound showed varied effects on locomotor activity and motor coordination, indicating potential side effects that warrant further investigation in clinical settings .

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